(R)-(-)-Apomorphine
(R)-(-)-Apomorphine
Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.
Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.
Apomorphine, also known as britaject or apokinon, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Apomorphine is a drug which is used for the acute, intermittent treatment of hypomobility, off episodes (end-of-dose wearing off and unpredictable on/off episodes) associated with advanced parkinson's disease. Apomorphine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Apomorphine has been detected in multiple biofluids, such as urine and blood. Within the cell, apomorphine is primarily located in the membrane (predicted from logP). Apomorphine can be biosynthesized from aporphine. Apomorphine is a potentially toxic compound.
Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.
Apomorphine, also known as britaject or apokinon, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Apomorphine is a drug which is used for the acute, intermittent treatment of hypomobility, off episodes (end-of-dose wearing off and unpredictable on/off episodes) associated with advanced parkinson's disease. Apomorphine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Apomorphine has been detected in multiple biofluids, such as urine and blood. Within the cell, apomorphine is primarily located in the membrane (predicted from logP). Apomorphine can be biosynthesized from aporphine. Apomorphine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
58-00-4
VCID:
VC0128758
InChI:
InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
SMILES:
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula:
C17H17NO2
Molecular Weight:
267.32 g/mol
(R)-(-)-Apomorphine
CAS No.: 58-00-4
Reference Standards
VCID: VC0128758
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
CAS No. | 58-00-4 |
---|---|
Product Name | (R)-(-)-Apomorphine |
Molecular Formula | C17H17NO2 |
Molecular Weight | 267.32 g/mol |
IUPAC Name | (6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
Standard InChI | InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1 |
Standard InChIKey | VMWNQDUVQKEIOC-CYBMUJFWSA-N |
Isomeric SMILES | CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Impurities | (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine |
SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Canonical SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Colorform | Hexagonal plates from chloroform+petroleum ether; rods from ethe |
Melting Point | 195 °C (decomposes) |
Physical Description | Solid |
Description | Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose. Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury. Apomorphine, also known as britaject or apokinon, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Apomorphine is a drug which is used for the acute, intermittent treatment of hypomobility, off episodes (end-of-dose wearing off and unpredictable on/off episodes) associated with advanced parkinson's disease. Apomorphine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Apomorphine has been detected in multiple biofluids, such as urine and blood. Within the cell, apomorphine is primarily located in the membrane (predicted from logP). Apomorphine can be biosynthesized from aporphine. Apomorphine is a potentially toxic compound. |
Related CAS | 314-19-2 (hydrochloride anhydrous) 41372-20-7 (hydrochloride hemihydrate) |
Shelf Life | The drug is unstable in solution and must be prepared just prior to use ... |
Solubility | Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies In water, 1.66X10+4 mg/L at 16 °C 5.10e-01 g/L |
Synonyms | 4H-Dibenzo[de,g]quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (R)-; 6aβ-Aporphine-10,11-diol; (-)-10,11-Dihydroxyaporphine; (-)-Apomorphine; Apokyn; Apomorphin; Apomorphine; Ixense; l-Apomorphine |
Vapor Pressure | 1.27X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 6005 |
Last Modified | Nov 11 2021 |
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